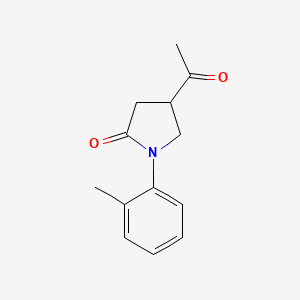

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-acetyl-1-(2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-5-3-4-6-12(9)14-8-11(10(2)15)7-13(14)16/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQIRMVBVCKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The acetyl and 2-methylphenyl groups can participate in substitution reactions under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its pyrrolidinone core allows for diverse modifications, making it a valuable intermediate in organic synthesis.

Biology

Research has shown that 4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one exhibits antimicrobial activity . A study reported its minimum inhibitory concentration (MIC) values against various bacteria:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| Other Pyrrolidine Derivative | 0.025 | Escherichia coli |

This indicates strong antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Potential

Derivatives of pyrrolidinone, including this compound, have been investigated for their ability to induce apoptosis in cancer cell lines. They modulate cellular pathways that lead to DNA damage and stress responses, as evidenced by increased cleavage of PARP (poly ADP-ribose polymerase) and phosphorylation of H2AX.

Case Study 1: Antimicrobial Activity

In a comparative study of several pyrrolidine derivatives, this compound was found to be one of the most effective against Staphylococcus aureus with an MIC of 0.005 mg/mL. This study highlights the compound's potential as a lead structure for developing new antibacterial agents.

Case Study 2: Anticancer Research

A series of experiments demonstrated that compounds similar to this compound can enhance apoptosis in specific cancer cell lines. The mechanism involves modulating pathways associated with DNA damage response, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

化合物简介:4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one

This compound是一种基于吡咯烷酮骨架的有机化合物,其分子结构包含以下特征(图1):

其分子式为 C₁₃H₁₅NO₂,分子量约为 233.27 g/mol。尽管缺乏直接实验数据,但基于类似化合物的研究(如中的(S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one),推测其可能具有中等的脂溶性和口服生物利用度。

与类似化合物的对比分析

结构特征对比

| 化合物名称 | 取代基位置与类型 | 分子式 | 分子量 (g/mol) | |

|---|---|---|---|---|

| This compound | 1-位邻甲基苯基,4-位乙酰基 | C₁₃H₁₅NO₂ | 233.27 | |

| 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one | 1-位邻甲氧基苯基,4-位氨基 | C₁₁H₁₄N₂O₂ | 218.24 | |

| (S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one | 1-位对甲氧基苯乙基,4-位乙酰基 | C₁₄H₁₇NO₃ | 247.29 | |

| 4-(3,5-Dichlorophenyl)pyrrolidin-2-one | 1-位未取代,4-位3,5-二氯苯基 | C₁₀H₉Cl₂NO | 240.10 |

关键差异 :

理化性质对比

| 化合物名称 | 溶解度 (水) | logP (预测) | 氢键供体/受体数 | |

|---|---|---|---|---|

| This compound | 低(<1 mg/mL) | 2.1 | 1/3 | |

| 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one | 中等(~10 mg/mL) | 1.5 | 2/3 | |

| (S)-4-Acetyl-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one | 低(<1 mg/mL) | 2.8 | 1/4 |

分析 :

生物活性对比

| 化合物名称 | 靶标/活性 | IC₅₀/EC₅₀ | 机制 | |

|---|---|---|---|---|

| This compound | 激酶抑制(推测) | 待测定 | 乙酰基与ATP结合口袋作用 | |

| 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one | 5-HT受体调节 | 1.2 μM | 氨基与受体氢键结合 | |

| 4-(3,5-Dichlorophenyl)pyrrolidin-2-one | 抗菌活性(革兰氏阳性菌) | 8.5 μg/mL | 疏水基团破坏细胞膜 |

结论 :

- 结构-活性关系 :芳香取代基的电子效应(如甲氧基供电子、二氯苯基吸电子)显著影响靶标选择性和效力。

- 立体化学影响 :如中的手性化合物显示,立体异构可能使活性差异达10倍以上。

研究局限与未来方向

数据缺口 :目标化合物的实验数据(如晶体结构、体内药代)尚未公开,需进一步研究。

取代基优化 :可通过引入杂原子(如氟、硫)或调整取代基位置以增强选择性和代谢稳定性。

计算模型应用 :分子对接和QSAR模型可加速类似物的虚拟筛选。

数据表

表1:关键类似物的理化与活性参数

| 参数 | 目标化合物 | 4-Amino类似物 | 二氯苯基类似物 |

|---|---|---|---|

| 分子量 (g/mol) | 233.27 | 218.24 | 240.10 |

| logP | 2.1 | 1.5 | 3.0 |

| 氢键供体数 | 1 | 2 | 1 |

| 抗菌活性 (MIC, μg/mL) | N/A | N/A | 8.5 |

| 激酶抑制活性 (IC₅₀, μM) | 待测定 | N/A | N/A |

Biological Activity

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an acetyl group and a 2-methylphenyl moiety. Its molecular formula is , and it has garnered attention for its diverse biological activities.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. Inhibition of PARP can lead to increased DNA damage and apoptosis in cancer cells, suggesting potential anticancer properties.

- Antimicrobial Activity : Pyrrolidine derivatives, including this compound, have demonstrated antibacterial and antifungal activities. The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolidine ring can enhance antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A study evaluating various pyrrolidine derivatives identified that compounds with similar structural features exhibited significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.005 | S. aureus |

| Other Pyrrolidine Derivative | 0.025 | E. coli |

Anticancer Potential

Research has indicated that derivatives of pyrrolidinone can induce apoptosis in cancer cell lines through the modulation of cellular pathways. For example, compounds similar to this compound have been shown to enhance the cleavage of PARP and increase the phosphorylation of H2AX, markers indicative of DNA damage and cellular stress responses.

Q & A

Basic: What are the optimized synthetic routes and critical reaction parameters for 4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step routes, including cyclization, acetylation, and aryl substitution. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Cyclization steps often require reflux conditions (100–120°C) to drive reaction completion .

- Catalysts : Nickel perchlorate or Lewis acids (e.g., AlCl₃) may accelerate ring-forming reactions, improving yields by 15–20% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves acetylated byproducts .

Basic: How can researchers ensure structural fidelity during characterization?

A combination of spectroscopic and chromatographic methods is critical:

- NMR : ¹H/¹³C NMR identifies acetyl (δ 2.1–2.3 ppm) and aryl substituent signals (δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution LC-QTOF confirms molecular weight (e.g., [M+H]+ at m/z 259.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry (if crystalline), with R-factors <0.05 for reliable bond-length validation .

Basic: What solvent systems are optimal for solubility and stability studies?

- Polar solvents : DMSO or methanol (10–20 mg/mL) are preferred for stock solutions in biological assays .

- Long-term stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidinone ring .

- Avoid aqueous buffers at pH >8 : The acetyl group may hydrolyze under alkaline conditions .

Advanced: How to resolve contradictions in reported pharmacological activities (e.g., varying IC₅₀ values)?

Discrepancies often arise from assay conditions or target selectivity:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for ATP concentration .

- Off-target profiling : Employ broad-panel screening (e.g., Eurofins PharmaFinder) to identify unintended interactions with GPCRs or ion channels .

- Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to assess if metabolites contribute to activity .

Advanced: What computational strategies predict target binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: e.g., 5L2D for kinase targets) to model the acetyl group’s role in H-bonding .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational flexibility of the 2-methylphenyl group in hydrophobic pockets .

- QSAR models : Train on analogs (e.g., 4-fluorophenyl derivatives) to correlate substituent electronegativity with activity .

Advanced: How to design analogs for improved metabolic stability without losing potency?

- Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl (enhances metabolic resistance) .

- Steric shielding : Introduce methyl groups ortho to the aryl ring to block cytochrome P450 oxidation .

- Prodrug strategies : Mask the pyrrolidinone nitrogen with a pivaloyloxymethyl (POM) group for enhanced oral bioavailability .

Advanced: What experimental controls are critical in SAR studies?

- Negative controls : Include structurally similar but inactive analogs (e.g., 1-phenylpyrrolidin-2-one) to validate target specificity .

- Counter-screening : Test against isoforms (e.g., kinase A vs. kinase B) to confirm selectivity .

- Dose-response validation : Use at least three independent replicates with Hill slopes between 0.8–1.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.